2-(3-Oxohexyl)cyclohex-2-EN-1-one
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Overview
Description
2-(3-Oxohexyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone group at the second position and a 3-oxohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Oxohexyl)cyclohex-2-en-1-one can be synthesized through several methods:
Birch Reduction: This method involves the reduction of anisole followed by acid hydrolysis.
α-Bromination and Base Treatment: Cyclohexanone undergoes α-bromination followed by treatment with a base to yield the desired compound.
Hydrolysis and Oxidation: Hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods
Industrially, cyclohexenones like this compound are produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxohexyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-position of the enone.
Michael Addition: The compound reacts with nucleophiles such as enolates or silyl enol ethers.
Diels-Alder Reaction: It can react with electron-rich dienes in a Diels-Alder reaction.
Common Reagents and Conditions
Organocopper Reagents: Used in nucleophilic conjugate addition.
Grignard Reagents: Employed in 1,2-addition reactions.
Enolates and Silyl Enol Ethers: Utilized in Michael addition reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexenones and cyclohexanones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Oxohexyl)cyclohex-2-en-1-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals and fragrances.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicinal Chemistry: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrial Applications: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Oxohexyl)cyclohex-2-en-1-one involves its interaction with various molecular targets:
Nucleophilic Attack: The compound’s enone structure makes it susceptible to nucleophilic attack, leading to the formation of various adducts.
Enzyme Inhibition: It can inhibit certain enzymes by forming covalent bonds with active site residues.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
2-(3-Oxohexyl)cyclohex-2-en-1-one can be compared with other similar compounds:
Cyclohex-2-en-1-one: A simpler enone with similar reactivity but lacking the 3-oxohexyl substituent.
3-Oxo-β-ionone: Another cyclohexenone with a different substituent pattern, used in fragrance and flavor industries.
2,4,4-Trimethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one: A structurally related compound with different substituents, affecting its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial contexts.
Properties
CAS No. |
95518-06-2 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(3-oxohexyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-2-5-11(13)9-8-10-6-3-4-7-12(10)14/h6H,2-5,7-9H2,1H3 |
InChI Key |
ZFRUDVMXTQLCPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCC1=CCCCC1=O |
Origin of Product |
United States |
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